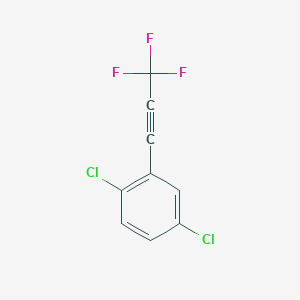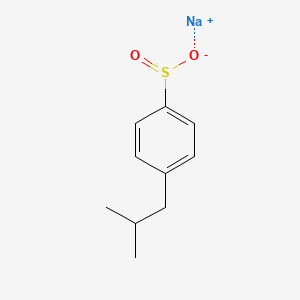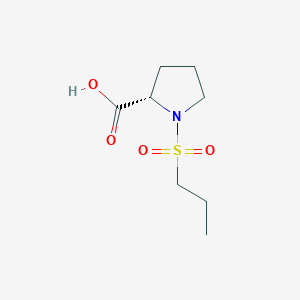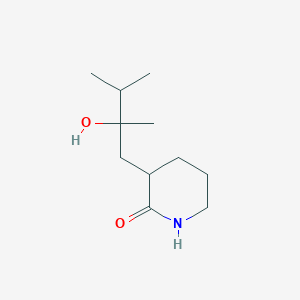
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene is a chemical compound with the molecular formula C9H3Cl2F3. It is characterized by the presence of two chlorine atoms and a trifluoropropynyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
The synthesis of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of 1,4-dichlorobenzene with trifluoropropynyl reagents under specific conditions. One common method includes the use of a Grignard reagent, which is prepared by reacting 1,4-dichlorobenzene with magnesium in the presence of an appropriate solvent. The resulting Grignard reagent is then reacted with a trifluoropropynyl halide to yield the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and enhanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are typically used.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce quinones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoropropynyl group, resulting in different reactivity and applications.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: This compound has a different substitution pattern on the benzene ring, leading to variations in chemical behavior and uses.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoropropynyl groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H3Cl2F3 |
|---|---|
Poids moléculaire |
239.02 g/mol |
Nom IUPAC |
1,4-dichloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H3Cl2F3/c10-7-1-2-8(11)6(5-7)3-4-9(12,13)14/h1-2,5H |
Clé InChI |
NOXCUMXJJIAPMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C#CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)





![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)

![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)
![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)
